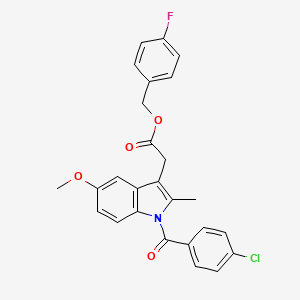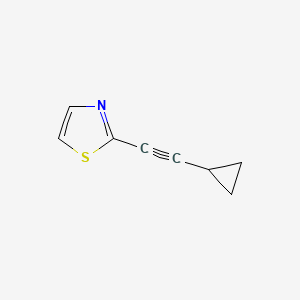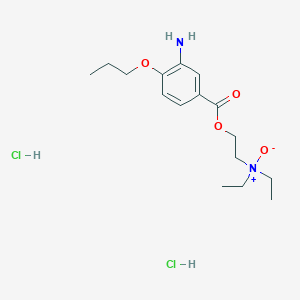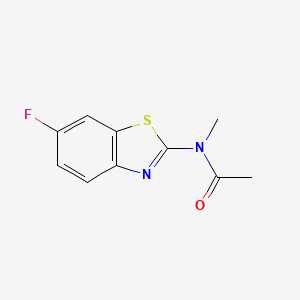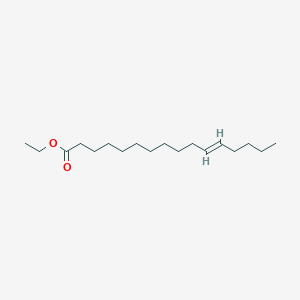
Ethyl E-11-hexadecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl E-11-hexadecenoate, also known as E-11-hexadecenoic acid ethyl ester, is an organic compound with the molecular formula C18H34O2. It is an ester derived from E-11-hexadecenoic acid and ethanol. This compound is characterized by its long carbon chain and the presence of a double bond in the E-configuration at the 11th position. It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl E-11-hexadecenoate can be synthesized through the esterification of E-11-hexadecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
E-11-hexadecenoic acid+ethanolacid catalystEthyl E-11-hexadecenoate+water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize fixed-bed reactors with acid ion-exchange resins as catalysts. The reaction mixture is continuously fed into the reactor, and the ester product is separated and purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond. Common oxidizing agents include potassium permanganate and osmium tetroxide, which can convert the double bond into diols or other oxygenated products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution for hydrolysis.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids depending on the oxidizing agent and conditions.
Reduction: E-11-hexadecenol.
Substitution: E-11-hexadecenoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl E-11-hexadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid esters.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl E-11-hexadecenoate in biological systems involves its interaction with specific enzymes and receptors. In insects, it is involved in the biosynthesis of pheromones through enzymatic esterification processes. The compound is esterified by enzymes such as desaturases and esterases, which incorporate ethanol into the fatty acid chain . These pheromones play a crucial role in mating and communication behaviors.
Comparaison Avec Des Composés Similaires
Ethyl E-11-hexadecenoate can be compared with other similar compounds such as:
Ethyl 9(E)-hexadecenoate: Similar in structure but with the double bond at the 9th position.
Ethyl palmitate: A saturated ester with no double bonds.
Ethyl oleate: An ester with a double bond at the 9th position in the Z-configuration.
Uniqueness: this compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its role in pheromone biosynthesis in insects sets it apart from other fatty acid esters .
Propriétés
Numéro CAS |
428818-84-2 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
ethyl (E)-hexadec-11-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h7-8H,3-6,9-17H2,1-2H3/b8-7+ |
Clé InChI |
ORDVGMQAZDTLDF-BQYQJAHWSA-N |
SMILES isomérique |
CCCC/C=C/CCCCCCCCCC(=O)OCC |
SMILES canonique |
CCCCC=CCCCCCCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



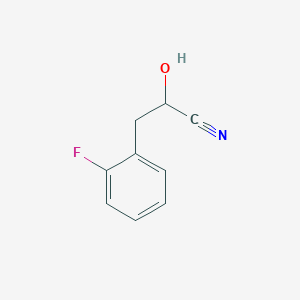
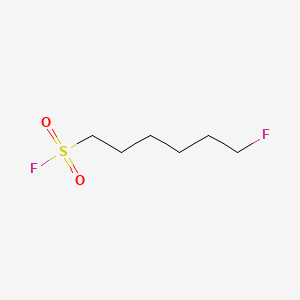
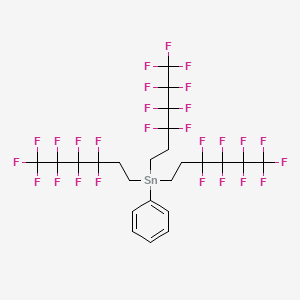
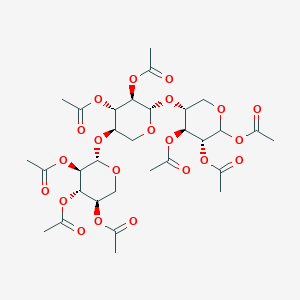
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
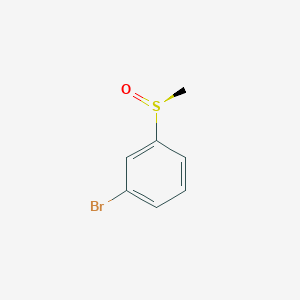
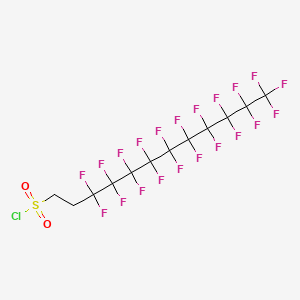
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
